molecular formula C26H26N2O2 B10917328 1-(2,5-dimethylbenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

1-(2,5-dimethylbenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10917328
M. Wt: 398.5 g/mol
InChI Key: YZDQGLLJEFTNAS-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structural features This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylbenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzyl chloride with 3,5-bis(2-methoxyphenyl)pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylbenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,5-Dimethylbenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(2,5-Dimethylbenzyl)-3,5-diphenyl-1H-pyrazole
  • 1-(2,5-Dimethylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
  • 1-(2,5-Dimethylbenzyl)-3,5-bis(2-chlorophenyl)-1H-pyrazole

Uniqueness: 1-(2,5-Dimethylbenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is unique due to the presence of both dimethylbenzyl and methoxyphenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H26N2O2/c1-18-13-14-19(2)20(15-18)17-28-24(22-10-6-8-12-26(22)30-4)16-23(27-28)21-9-5-7-11-25(21)29-3/h5-16H,17H2,1-4H3

InChI Key

YZDQGLLJEFTNAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=CC(=N2)C3=CC=CC=C3OC)C4=CC=CC=C4OC

Origin of Product

United States

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